molecular formula C40H26N2 B14235832 2,3-Bis[4-(naphthalen-1-yl)phenyl]quinoxaline CAS No. 494796-46-2

2,3-Bis[4-(naphthalen-1-yl)phenyl]quinoxaline

Cat. No.: B14235832
CAS No.: 494796-46-2
M. Wt: 534.6 g/mol
InChI Key: WKUBIWMYPQIWPF-UHFFFAOYSA-N
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Description

2,3-Bis[4-(naphthalen-1-yl)phenyl]quinoxaline is an organic compound known for its unique structural properties and applications in various scientific fields. This compound features a quinoxaline core substituted with two 4-(naphthalen-1-yl)phenyl groups, making it a subject of interest in materials science and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis[4-(naphthalen-1-yl)phenyl]quinoxaline typically involves the condensation of 1,2-diaminobenzene with 1,2-diketones substituted with 4-(naphthalen-1-yl)phenyl groups. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or acetic acid under reflux conditions . The reaction yields the desired quinoxaline derivative after purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis[4-(naphthalen-1-yl)phenyl]quinoxaline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully hydrogenated quinoxaline derivatives.

Mechanism of Action

The mechanism by which 2,3-Bis[4-(naphthalen-1-yl)phenyl]quinoxaline exerts its effects is primarily related to its electronic structure. The conjugated system allows for efficient charge transfer and light absorption, making it effective in applications like OLEDs and photodetectors. The molecular targets and pathways involved include interactions with dopant molecules and energy transfer processes that enhance electroluminescence and color purity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Bis[4-(naphthalen-1-yl)phenyl]quinoxaline stands out due to its specific quinoxaline core, which provides unique electronic properties and stability. This makes it particularly suitable for applications requiring high-performance materials with excellent light-emitting and charge transport characteristics.

Properties

CAS No.

494796-46-2

Molecular Formula

C40H26N2

Molecular Weight

534.6 g/mol

IUPAC Name

2,3-bis(4-naphthalen-1-ylphenyl)quinoxaline

InChI

InChI=1S/C40H26N2/c1-3-13-33-27(9-1)11-7-15-35(33)29-19-23-31(24-20-29)39-40(42-38-18-6-5-17-37(38)41-39)32-25-21-30(22-26-32)36-16-8-12-28-10-2-4-14-34(28)36/h1-26H

InChI Key

WKUBIWMYPQIWPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C4=NC5=CC=CC=C5N=C4C6=CC=C(C=C6)C7=CC=CC8=CC=CC=C87

Origin of Product

United States

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